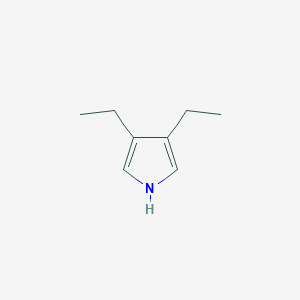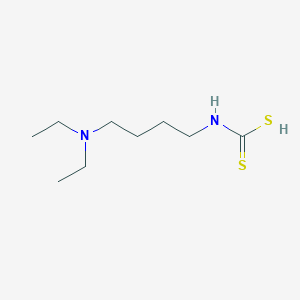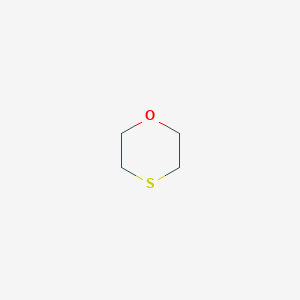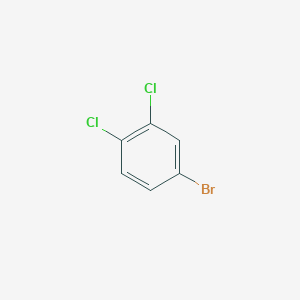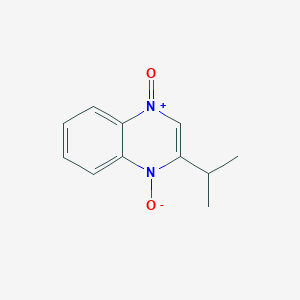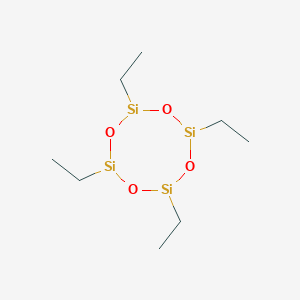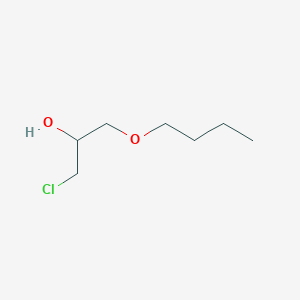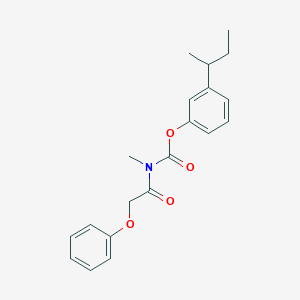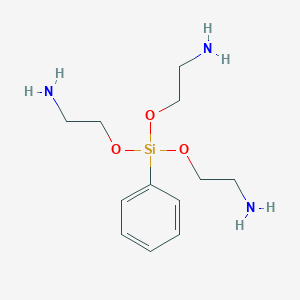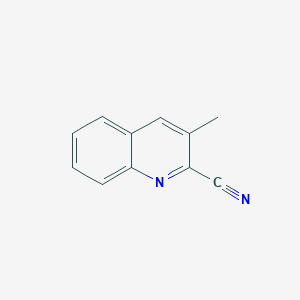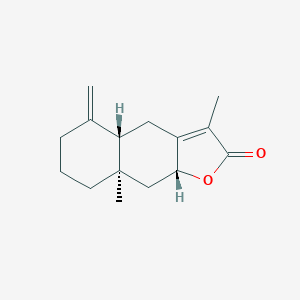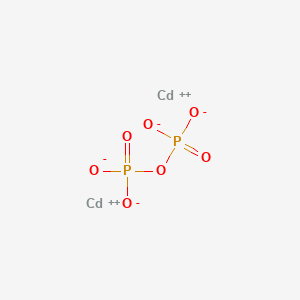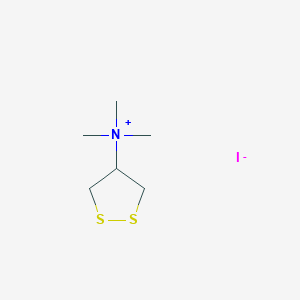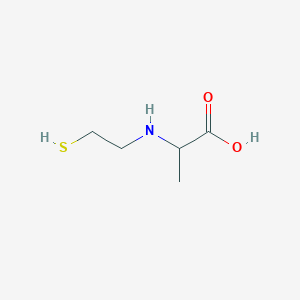
Alanine, N-(2-mercaptoethyl)-, DL-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid alanine, and it has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of alanine, N-(2-mercaptoethyl)-, DL-(8CI) is not fully understood. However, it is believed to exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It may also activate certain enzymes involved in antioxidant defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alanine, N-(2-mercaptoethyl)-, DL-(8CI) in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, one limitation is its potential toxicity at high concentrations. Careful dosage and experimental design are necessary to ensure accurate and safe results.
Direcciones Futuras
There are several future directions for research on alanine, N-(2-mercaptoethyl)-, DL-(8CI). One area of interest is its potential as a radioprotective agent. It may also be investigated for its role in various disease states such as cancer and neurodegenerative disorders. Additionally, further research may be conducted on its mechanisms of action and its potential as a therapeutic agent.
Métodos De Síntesis
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) is synthesized by reacting alanine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) has been used in various scientific research applications. It has been studied for its antioxidant properties and its ability to scavenge free radicals. It has also been investigated for its potential as a radioprotective agent and its ability to protect against oxidative stress.
Propiedades
Número CAS |
16479-14-4 |
|---|---|
Nombre del producto |
Alanine, N-(2-mercaptoethyl)-, DL-(8CI) |
Fórmula molecular |
C5H11NO2S |
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
2-(2-sulfanylethylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-4(5(7)8)6-2-3-9/h4,6,9H,2-3H2,1H3,(H,7,8) |
Clave InChI |
QZQVQJZBWDIQCP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCCS |
SMILES canónico |
CC(C(=O)O)NCCS |
Sinónimos |
Alanine, N-(2-mercaptoethyl)-, DL- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



